molecular formula C20H9F5N2OS B4098241 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4098241
M. Wt: 420.4 g/mol
InChI Key: ZNNATGGGEFCJGA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide is a complex organic compound that combines a benzothiazole moiety with a pentafluorobenzamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the benzothiazole ring, known for its biological activity, and the highly electronegative pentafluorobenzamide group, which can influence the compound’s reactivity and stability, makes it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and coupling steps, and the implementation of efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the benzothiazole ring.

    Amines: From reduction of nitro groups.

    Substituted Benzamides: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to the biological activity of the benzothiazole ring. It has been investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. The pentafluorobenzamide group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The pentafluorobenzamide group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide: Lacks the fluorine atoms, which can affect its reactivity and biological activity.

    N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5-tetrafluorobenzamide: Similar structure but with one less fluorine atom, potentially altering its electronic properties.

    N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentachlorobenzamide: Chlorine atoms instead of fluorine, which can significantly change its chemical behavior and biological activity.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of the benzothiazole ring and the pentafluorobenzamide group. This combination imparts distinct electronic properties, making it highly reactive and biologically active. The presence of multiple fluorine atoms enhances its stability and lipophilicity, which can improve its performance in various applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9F5N2OS/c21-14-13(15(22)17(24)18(25)16(14)23)19(28)26-10-7-5-9(6-8-10)20-27-11-3-1-2-4-12(11)29-20/h1-8H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNATGGGEFCJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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